2-(2-Chlorothiophen-3-yl)-2-methylpropanoic acid
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Overview
Description
2-(2-Chlorothiophen-3-yl)-2-methylpropanoic acid is an organic compound featuring a chlorinated thiophene ring attached to a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-chlorothiophene.
Grignard Reaction: The 2-chlorothiophene is subjected to a Grignard reaction with methylmagnesium bromide to introduce the methyl group at the 3-position.
Carboxylation: The resulting intermediate is then carboxylated using carbon dioxide under acidic conditions to form the propanoic acid derivative.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(2-Chlorothiophen-3-yl)-2-methylpropanoic acid may involve:
Continuous Flow Chemistry: This method enhances reaction efficiency and scalability.
Catalysis: Utilizing catalysts to improve yield and selectivity.
Purification: Techniques such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or borane.
Substitution: Nucleophiles like sodium azide or potassium thiolate under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
Building Block: Used as a precursor in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Material Science: Used in the development of new materials with specific electronic properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 2-(2-Chlorothiophen-3-yl)-2-methylpropanoic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromothiophen-3-yl)-2-methylpropanoic acid: Similar structure but with a bromine atom instead of chlorine.
2-(2-Fluorothiophen-3-yl)-2-methylpropanoic acid: Fluorine substitution on the thiophene ring.
2-(2-Methylthiophen-3-yl)-2-methylpropanoic acid: Methyl group instead of chlorine.
Uniqueness
2-(2-Chlorothiophen-3-yl)-2-methylpropanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness can be leveraged in the design of specific compounds for targeted applications.
Properties
Molecular Formula |
C8H9ClO2S |
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Molecular Weight |
204.67 g/mol |
IUPAC Name |
2-(2-chlorothiophen-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C8H9ClO2S/c1-8(2,7(10)11)5-3-4-12-6(5)9/h3-4H,1-2H3,(H,10,11) |
InChI Key |
JRLLNSMQVQPGCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(SC=C1)Cl)C(=O)O |
Origin of Product |
United States |
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